![molecular formula C10H8N4O B12887849 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide CAS No. 86796-30-7](/img/structure/B12887849.png)
4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both pyrazole and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anticancer agent and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. They are also investigated for their biological and chemical properties.
Benzimidazole derivatives: These compounds have a benzimidazole core and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds contain a pyrazole ring and are studied for their pharmacological potential, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
86796-30-7 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
1H-pyrazolo[1,5-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-9(15)6-5-12-14-8-4-2-1-3-7(8)13-10(6)14/h1-5,12H,(H2,11,15) |
Clave InChI |
IFUAAAVKKXABRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


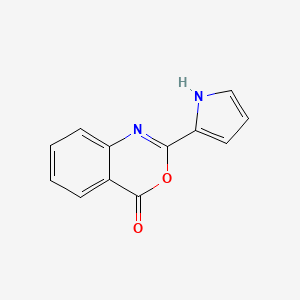
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)

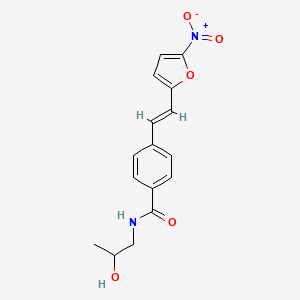
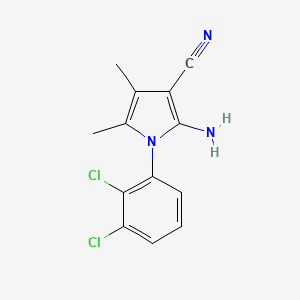
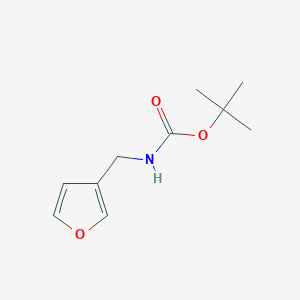
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
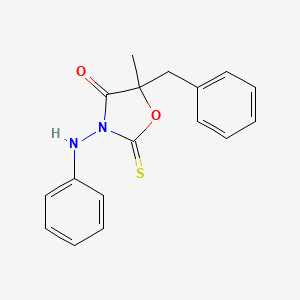
![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
